Desethyl Candesartan Cilexetil

Description

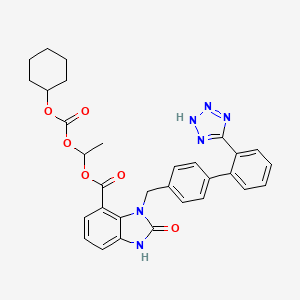

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJMFQHOVKQHHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869631-11-8 |

Source

|

| Record name | Desethyl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869631118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESETHYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6R5VA63B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis pathway of Desethyl Candesartan Cilexetil

An In-Depth Technical Guide to the Synthesis of Desethyl Candesartan Cilexetil

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for this compound, a principal process-related impurity of the angiotensin II receptor antagonist, Candesartan Cilexetil. This document is intended for researchers, scientists, and professionals in drug development and quality control. It delves into the mechanistic basis of its formation, presents a logical synthetic approach derived from the parent drug's manufacturing process, and outlines detailed protocols for its preparation as an analytical reference standard. The guide emphasizes the causality behind experimental choices, ensuring a reproducible and well-understood synthetic strategy grounded in authoritative references.

Introduction: The Significance of this compound

Candesartan Cilexetil is a potent, long-acting, and selective AT₁ subtype angiotensin II receptor antagonist. It is administered as an inactive prodrug, which is rapidly hydrolyzed in the gastrointestinal tract to its active form, candesartan.[1] The therapeutic success of Candesartan Cilexetil necessitates stringent control over its purity profile. This compound, also known as Candesartan Cilexetil Impurity B, is a critical process-related impurity that arises during the synthesis of the active pharmaceutical ingredient (API).[2][3] Its structure differs from the parent drug by the replacement of the 2-ethoxy group on the benzimidazole ring with a 2-oxo (or keto) group.

The presence of this impurity must be carefully monitored and controlled within pharmacopeial limits. Therefore, the deliberate synthesis of this compound is essential for its use as a qualified reference standard in analytical method development, validation, and routine quality control testing of Candesartan Cilexetil. This guide elucidates the primary pathway of its formation, providing a robust framework for its intentional synthesis.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is intrinsically linked to the synthesis of Candesartan Cilexetil itself. The impurity is not typically synthesized from unique starting materials but is rather a byproduct of a key deprotection step in the parent drug's manufacturing process.

Core Insight: Scientific literature indicates that this compound is formed as a major side product, in amounts up to 10%, during the acidic deprotection of Trityl Candesartan Cilexetil.[4] The trityl (triphenylmethyl) group is a common protecting group for the acidic proton of the tetrazole ring, preventing side reactions during earlier synthetic steps.[5] Its removal, typically under acidic conditions, can inadvertently catalyze the hydrolysis of the adjacent 2-ethoxy group of the benzimidazole core.

This understanding forms the basis of our synthetic strategy: to replicate and control the conditions of acidic deprotection of a suitable precursor to favor the formation of the desired desethyl impurity.

Caption: Retrosynthetic approach for this compound.

The Synthesis Pathway: From Protected Precursor to Final Compound

The most direct and well-documented method for preparing this compound involves the controlled acid-catalyzed treatment of Trityl Candesartan Cilexetil. This process simultaneously removes the trityl protecting group from the tetrazole ring and hydrolyzes the 2-ethoxy group to a 2-oxo group.

Key Transformation and Mechanism

The reaction proceeds via a two-fold mechanism under acidic conditions:

-

Detritylation: The bulky and sterically hindered trityl group is readily cleaved in the presence of acid (e.g., HCl, formic acid) to release the free tetrazole.[1]

-

Ethoxy Group Hydrolysis: The 2-ethoxy-benzimidazole moiety can be considered a type of orthoester derivative. In an acidic aqueous medium, the ether oxygen is protonated, making it a good leaving group (ethanol). Subsequent attack by water leads to the formation of a hemiaminal-like intermediate which tautomerizes to the more stable benzimidazolone ring system.

Caption: General scheme for the formation of this compound.

Experimental Protocol

This protocol is a representative synthesis adapted from methodologies described in the scientific and patent literature for the deprotection of Trityl Candesartan Cilexetil under conditions known to produce the desethyl impurity.[1][4][6]

Materials and Reagents

| Reagent/Material | Role | Molar Mass ( g/mol ) | Notes |

| Trityl Candesartan Cilexetil | Starting Material | 853.00 | Key protected intermediate.[4] |

| Methanol | Solvent | 32.04 | Co-solvent for solubility. |

| Dichloromethane | Solvent | 84.93 | Alternative co-solvent. |

| Hydrochloric Acid (conc.) | Catalyst / Reagent | 36.46 | Provides acidic medium for hydrolysis. |

| Water | Reagent | 18.02 | Nucleophile for hydrolysis of ethoxy group. |

| Sodium Bicarbonate (aq.) | Quenching Agent | 84.01 | To neutralize the acid post-reaction. |

| Ethyl Acetate | Extraction Solvent | 88.11 | For work-up. |

| Anhydrous Sodium Sulfate | Drying Agent | 142.04 | To remove residual water from organic phase. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Trityl Candesartan Cilexetil (10.0 g, 11.7 mmol) in a mixture of methanol (100 mL) and water (25 mL).

-

Acidification: To the stirred suspension, slowly add concentrated hydrochloric acid (4 mL). The mixture may become clearer as the reaction begins.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material.

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous residue with water (100 mL) and ethyl acetate (150 mL).

-

Neutralization: Carefully neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate until the pH is ~7.

-

Extraction: Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 75 mL). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield a crude solid residue. This residue will be a mixture of this compound, Candesartan Cilexetil, and triphenylmethanol.

-

Purification: Purify the crude product using flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane is typically effective for separating the components. The this compound is generally more polar than Candesartan Cilexetil.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a protonated molecular ion [M+H]⁺ at an m/z value of approximately 583.23, corresponding to the molecular formula C₃₁H₃₁N₆O₆.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will lack the characteristic signals for the ethoxy group (a quartet around 4.5 ppm and a triplet around 1.4 ppm) that are present in Candesartan Cilexetil. The aromatic and aliphatic protons of the core structure and the cilexetil moiety will be present.

-

¹³C NMR: The absence of the two carbon signals corresponding to the ethoxy group (~67 ppm and ~15 ppm) and the appearance of a carbonyl carbon signal for the 2-oxo group in the range of 150-160 ppm are definitive indicators of the correct structure.

-

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method should be used to determine the purity of the synthesized standard. The retention time should match that of the known impurity in API samples. Purity is typically reported as a percentage based on peak area.[7]

Conclusion

The synthesis of this compound is a clear example of controlled byproduct formation. By understanding the mechanistic vulnerability of the 2-ethoxy-benzimidazole system to acidic hydrolysis during the deprotection of Trityl Candesartan Cilexetil, a reliable synthetic route can be established. This guide provides the necessary theoretical framework and a practical, step-by-step protocol for researchers to produce this critical impurity for use as an analytical reference standard, thereby ensuring the quality, safety, and efficacy of Candesartan Cilexetil formulations.

References

- Havlíček, J., Mandelová, Z., Weisemann, R., Střelec, I., Plaček, L., & Rádl, S. (2009). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications, 74(2), 347–362. [Source: ResearchGate, URL not directly provided but accessible via search]

-

Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). Candesartan Cilexetil-impurities. Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). Candesartan Cilexetil EP Impurity A. Retrieved from [Link]

- Lifshitz-Liron, R., Niddam, V., & Dolitzky, M. (2005). Preparation of candesartan cilexetil in high purity. U.S. Patent Application No. 10/968,893.

- Kumar, P., et al. (2011). Process for the preparation of candesartan cilexetil. World Intellectual Property Organization. Patent No. WO2011080684A1.

- Zhang, J. (2013). Synthesis method of candesartan cilexetil. Chinese Patent No. CN102887890A.

- Li, J., et al. (2013). Preparation method of impurity B in candesartan cilexetil. Chinese Patent No. CN103396408A.

- Wang, K., & Zhang, X. (2013). Synthesis process of candesartan cilexetil. Chinese Patent No. CN103073537A.

-

SynZeal. (n.d.). Candesartan Cilexetil EP Impurity A. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Candesartan Synthesis: The Role of Trityl Candesartan. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C31H30N6O6 | CID 46783540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. CN103396408A - Preparation method of impurity B in candesartan cilexetil - Google Patents [patents.google.com]

- 7. WO2011080684A1 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Candesartan Cilexetil: Elucidating the Formation of Desethyl Candesartan Cilexetil

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candesartan Cilexetil is an essential antihypertensive agent that functions as a prodrug, requiring bioactivation to its active form, candesartan.[1][2] This conversion is primarily achieved through rapid and complete hydrolysis by carboxylesterases during gastrointestinal absorption.[1][3][4] While this is the principal metabolic pathway, the formation of other metabolites, including O-Desethyl Candesartan Cilexetil, represents a critical area of study for understanding the complete disposition of the drug. This guide provides a comprehensive technical overview of the in vitro methodologies used to investigate the metabolic transformation of Candesartan Cilexetil to Desethyl Candesartan Cilexetil. We will delve into the mechanistic rationale, detailed experimental protocols using human liver microsomes, advanced bioanalytical techniques, and data interpretation, offering a robust framework for researchers in the field of drug metabolism and pharmacokinetics.

Introduction to Candesartan Cilexetil Biotransformation

Pharmacological Significance of Candesartan

Candesartan is a potent and selective angiotensin II receptor blocker (ARB) that competitively inhibits the angiotensin II type 1 (AT1) receptor.[1][5] This action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, making it a cornerstone therapy for hypertension and heart failure.[1][3][6]

The Prodrug Strategy: Candesartan Cilexetil

To improve oral bioavailability, candesartan is administered as its prodrug, Candesartan Cilexetil.[4][7] This esterified form enhances absorption from the gastrointestinal tract.[2][3]

Primary Metabolic Activation: Hydrolysis via Carboxylesterases

The bioactivation of Candesartan Cilexetil is a highly efficient process mediated by carboxylesterase (CES) enzymes.[8][9] This hydrolysis occurs predominantly in the intestinal wall and liver, rapidly converting the prodrug to the active candesartan moiety.[1][10] Human CES2, highly expressed in the intestine, and CES1, abundant in the liver, are the key enzymes responsible for this critical activation step.[10][11]

Secondary Metabolism of Active Candesartan

The active candesartan molecule undergoes only minor hepatic metabolism.[3] A small fraction is converted to an inactive metabolite, CV-15959, through an O-de-ethylation reaction.[5] Studies have identified Cytochrome P450 2C9 (CYP2C9) as the enzyme responsible for this minor metabolic pathway of the active drug.[12][13]

Focus of this Guide: Formation of this compound

This guide focuses specifically on a different metabolic event: the formation of This compound , also known as Candesartan Cilexetil EP Impurity B.[14] This metabolite is formed by the O-de-ethylation of the 2-ethoxy group on the benzimidazole ring of the prodrug molecule itself , resulting in a 2-oxo derivative.[15] This is distinct from the metabolism of the active candesartan. Investigating this pathway is crucial for characterizing the complete metabolic profile of the prodrug and understanding potential sources of impurities.

Mechanistic Hypothesis and In Vitro Models

The formation of this compound from the parent prodrug is hypothesized to be an oxidative O-dealkylation reaction. Such reactions are classic functions of the Cytochrome P450 (CYP) enzyme superfamily, which are highly concentrated in liver microsomes. This suggests that a minor fraction of Candesartan Cilexetil may undergo this CYP-mediated conversion in the liver before it is hydrolyzed by carboxylesterases.

Diagram 1: Proposed Metabolic Pathways of Candesartan Cilexetil

Caption: Metabolic pathways of Candesartan Cilexetil.

Experimental Design for In Vitro Investigation

A robust experimental design is crucial for accurately characterizing the formation of this compound. The protocol must be a self-validating system, incorporating appropriate controls to ensure the integrity of the results.

Rationale for Selecting In Vitro Systems

Human Liver Microsomes (HLM) are the preferred in vitro system for this investigation.[16][17] HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes, making them ideal for studying Phase I metabolic reactions.[18][19]

| In Vitro System | Advantages | Limitations |

| Human Liver Microsomes (HLM) | High concentration of CYP enzymes. Well-characterized and commercially available. Cost-effective for screening. | Lacks cytosolic enzymes and complete cellular machinery. Cofactors must be added exogenously. |

| Human Hepatocytes | The "gold standard"; contains a full complement of metabolic enzymes and cofactors. | Higher cost, limited availability, and greater experimental complexity. |

| Recombinant Human CYPs | Allows for precise identification of the specific CYP isoform(s) responsible for the metabolism ("reaction phenotyping"). | Does not account for the interplay between different enzymes. |

Cofactor Requirements and Control Strategies

CYP-mediated reactions are dependent on the cofactor NADPH for the catalytic cycle. Therefore, incubations must be conducted in the presence of an NADPH-regenerating system.

A Self-Validating System:

-

Test Incubation: HLM + Candesartan Cilexetil + NADPH

-

Negative Control 1 (No Cofactor): HLM + Candesartan Cilexetil (No NADPH). This confirms the reaction is NADPH-dependent and not due to simple chemical degradation.

-

Negative Control 2 (No Enzyme): Buffer + Candesartan Cilexetil + NADPH. This confirms the reaction is enzyme-mediated.

-

Positive Control: HLM + A known CYP substrate (e.g., testosterone) + NADPH. This confirms the enzymatic activity of the HLM batch.

Detailed Experimental Protocols

Protocol: Metabolite Formation in Human Liver Microsomes (HLM)

This protocol outlines the steps to assess the formation of this compound from its parent prodrug using pooled HLM.

Reagents and Materials:

-

Candesartan Cilexetil and this compound analytical standards

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), HPLC-grade, containing an internal standard (e.g., Losartan)

-

96-well incubation plate and sealing mat

-

Centrifuge capable of holding 96-well plates

Step-by-Step Methodology:

-

Preparation: Thaw HLM on ice. Prepare a working solution of Candesartan Cilexetil in a minimal amount of organic solvent (e.g., DMSO, ensuring final concentration is <0.2%) and dilute in phosphate buffer.[16]

-

Incubation Plate Setup:

-

Add 5 µL of Candesartan Cilexetil working solution to designated wells to achieve a final concentration of 1-10 µM.

-

Add phosphate buffer to all wells.

-

Add diluted HLM to achieve a final protein concentration of 0.2-0.5 mg/mL.[18]

-

-

Pre-incubation: Seal the plate and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Add the NADPH regenerating system to all wells except the "No Cofactor" negative controls.

-

Incubation: Incubate the plate at 37°C with shaking for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination (Quenching): Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.

-

Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at 4°C for 15 minutes at ~3000 x g to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Diagram 2: Experimental Workflow for In Vitro Metabolism

Caption: Workflow for HLM incubation and sample preparation.

Bioanalytical Methodology: LC-MS/MS

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the definitive technique for accurately quantifying the formation of this compound due to its superior sensitivity and selectivity.[20]

| Parameter | Example Condition | Rationale |

| Chromatography Column | C18 Reverse-Phase (e.g., 1.9 µm, 150 x 2.1 mm) | Provides excellent separation of the parent drug from its more polar metabolite.[20] |

| Mobile Phase A | 5 mM Ammonium Formate in Water | Common aqueous phase for reverse-phase chromatography.[20] |

| Mobile Phase B | Acetonitrile | Common organic phase for eluting analytes from a C18 column.[20] |

| Flow Rate | 0.4 mL/min | Typical flow rate for UPLC systems.[20] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is effective for ionizing molecules like candesartan and its derivatives. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-to-fragment ion transitions for each analyte and the internal standard. |

MRM Transitions (Hypothetical Examples):

-

Candesartan Cilexetil: m/z 611.3 → [Fragment Ion]

-

This compound: m/z 583.3 → [Fragment Ion]

-

Internal Standard (Losartan): m/z 423.2 → [Fragment Ion]

Data Analysis and Interpretation

The primary output from the LC-MS/MS analysis is the peak area ratio of the analyte (this compound) to the internal standard. This ratio is used to determine the concentration of the metabolite formed at each time point by referencing a standard curve prepared with the analytical standard.

The rate of metabolite formation is then calculated from the linear portion of the concentration vs. time plot and is typically expressed in pmol/min/mg of microsomal protein. By performing the experiment at several substrate concentrations, key enzyme kinetic parameters can be determined.

-

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate.

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters provide a quantitative measure of the efficiency of the metabolic pathway and are essential for predicting in vivo metabolic clearance.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to studying the in vitro formation of this compound from its prodrug, Candesartan Cilexetil. By employing human liver microsomes, implementing a self-validating experimental design, and utilizing sensitive LC-MS/MS analytics, researchers can accurately characterize this minor metabolic pathway.

Further investigations could involve reaction phenotyping with a panel of recombinant human CYP enzymes to identify the specific isoform(s) responsible for the O-de-ethylation. Additionally, studies in human hepatocytes could provide a more complete picture by incorporating the interplay between Phase I (CYP-mediated) and Phase II (conjugation) metabolic pathways. Understanding these detailed metabolic routes is fundamental to the principles of drug development, ensuring a complete picture of a drug's disposition in the human body.

References

-

Laizure, S. C., Herring, V., Hu, Z., Meibohm, B., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. [Link]

-

PubMed. (n.d.). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed. [Link]

-

Talso, M., & Kjeldsen, S. E. (2023). Candesartan. In StatPearls. StatPearls Publishing. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Candesartan Cilexetil? Patsnap Synapse. [Link]

-

Zhu, H. J., & Markowitz, J. S. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 20(2), 91-98. [Link]

-

Ingenta Connect. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Ingenta Connect. [Link]

-

Muirhead, N., & Elmfeldt, D. (2000). Clinical pharmacokinetics of candesartan. Clinical Pharmacokinetics, 38(4), 307-320. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). A Comprehensive Review on Candesartan Cilexetil: Pharmacological, Pharmaceutical and Analytical Profile. IJPSR. [Link]

-

Glean, M., & Goa, K. L. (2001). Candesartan cilexetil: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in the management of hypertension and heart failure. Drugs, 61(11), 1697-1723. [Link]

-

ResearchGate. (2018). (PDF) The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. ResearchGate. [Link]

-

PubChem. (n.d.). Candesartan Cilexetil. PubChem. [Link]

-

Wikipedia. (n.d.). Candesartan. Wikipedia. [Link]

-

ResearchGate. (2018). Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Analytical Methods Review on Anti-Hypertensive Drug: CANDESARTAN (CAND). Global Research Online. [Link]

-

ResearchGate. (n.d.). Structures of candesartan cilexetil and its impurities (e) Desethyl... ResearchGate. [Link]

-

PubMed. (2001). CYP2C9*3 influences the metabolism and the drug-interaction of candesartan in vitro. PubMed. [Link]

-

ResearchGate. (2020). (PDF) CANDESARTAN ANALYSIS METHODS DURING 2000-2020. ResearchGate. [Link]

-

ResearchGate. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

-

ResearchGate. (2001). CYP 2C9*3 influences the metabolism and the drug-interaction of candesartan. ResearchGate. [Link]

-

ResearchGate. (2012). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. ResearchGate. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2015). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR CANDESARTAN CILEXETIL IN PURE AND FORMUL. Innovare Academic Sciences. [Link]

-

National Institutes of Health. (2012). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH. [Link]

-

National Institutes of Health. (2019). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. NIH. [Link]

-

Springer. (2009). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Link. [Link]

-

ResearchGate. (2014). Validated RP-HPLC method for the quantitation of candesartan in bulk and pharmaceutical dosage forms. ResearchGate. [Link]

-

ResearchGate. (2000). Clinical Pharmacokinetics of Candesartan. ResearchGate. [Link]

-

Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. [Link]

-

PubMed. (2000). Candesartan cilexetil: development and preclinical studies. PubMed. [Link]

-

PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

- Google Patents. (2005). Preparation of candesartan cilexetil in high purity.

Sources

- 1. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 2. iajpr.com [iajpr.com]

- 3. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Candesartan cilexetil: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses_Chemicalbook [chemicalbook.com]

- 6. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Candesartan - Wikipedia [en.wikipedia.org]

- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. CYP2C9*3 influences the metabolism and the drug-interaction of candesartan in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. O-Desethyl Candesartan Cilexetil | 869631-11-8 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 18. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation Mechanism of Desethyl Candesartan Cilexetil Impurity

Abstract

This technical guide provides a comprehensive examination of the formation mechanisms of Desethyl Candesartan Cilexetil, a critical impurity in the manufacturing and storage of the antihypertensive drug Candesartan Cilexetil. Tailored for researchers, scientists, and drug development professionals, this document elucidates the chemical pathways leading to this impurity, grounded in established principles of organic chemistry. We will explore the synthesis of Candesartan Cilexetil, pinpointing potential origins of impurities, and delve into the specific chemical transformations, namely acid and base-catalyzed hydrolysis, that result in the formation of this compound. This guide integrates theoretical mechanisms with practical, field-proven insights, including a detailed protocol for stress degradation studies.

Introduction

Candesartan Cilexetil is a potent and selective angiotensin II type 1 (AT1) receptor antagonist widely prescribed for the treatment of hypertension and heart failure.[1][2] As a prodrug, it is rapidly hydrolyzed in the gastrointestinal tract to its active form, candesartan.[1][3] The purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. During the synthesis and storage of Candesartan Cilexetil, several impurities can arise, one of the most significant being this compound. This impurity is formed by the loss of the ethyl group from the 2-ethoxybenzimidazole core of the parent molecule. Understanding the mechanistic pathways of its formation is crucial for developing robust manufacturing processes, setting appropriate specifications, and ensuring the stability of the final drug product.

This guide will provide a detailed exploration of the chemical reactions that lead to the formation of this compound, offering a foundational understanding for professionals in the pharmaceutical industry.

Chemical Structures

A clear understanding of the molecular architecture of Candesartan Cilexetil and its Desethyl impurity is fundamental to comprehending the transformation process.

Table 1: Chemical Structures and Properties

| Compound | Structure | Molecular Formula | Molecular Weight |

| Candesartan Cilexetil | [Image of Candesartan Cilexetil structure] | C33H34N6O6 | 610.66 g/mol [4] |

| This compound | [Image of this compound structure] | C31H30N6O6 | 582.61 g/mol [3][5][6] |

Note: The images of the chemical structures are illustrative and based on publicly available information.

Synthesis of Candesartan Cilexetil and the Genesis of Impurities

The synthesis of Candesartan Cilexetil is a multi-step process, and impurities can be introduced at various stages. Several synthetic routes have been reported, often involving the coupling of a biphenyl tetrazole moiety with a substituted benzimidazole derivative.[7][8][9][10][11]

A generalized synthetic approach involves the N-alkylation of a 2-ethoxybenzimidazole-7-carboxylate derivative with a reactive biphenylmethyl halide. The final step is typically the esterification of the carboxylic acid with 1-chloroethyl cyclohexyl carbonate.

The formation of this compound is primarily a degradation process rather than a synthetic byproduct. However, harsh conditions during the final steps of synthesis or work-up, such as prolonged exposure to acidic or basic environments, could potentially initiate its formation. The primary focus of this guide, therefore, is on the degradation mechanisms.

Mechanistic Pathways to this compound

The conversion of the 2-ethoxybenzimidazole moiety to a 2-oxo-benzimidazole structure is the core transformation in the formation of this compound. This reaction is essentially a hydrolysis of a cyclic imidate-like structure and can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the formation of this compound proceeds through a series of protonation and nucleophilic attack steps.

Mechanism:

-

Protonation of the Ethoxy Group: The reaction is initiated by the protonation of the ether oxygen of the 2-ethoxy group by an acid (H-A). This step is crucial as it converts the poor leaving group (ethoxy, -OCH2CH3) into a good leaving group (ethanol, HOCH2CH3).

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon at the 2-position of the benzimidazole ring. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the benzimidazole ring.

-

Elimination of Ethanol: The lone pair of electrons on the other nitrogen atom facilitates the elimination of ethanol, a neutral and stable leaving group.

-

Tautomerization: The resulting intermediate undergoes tautomerization to form the more stable 2-oxo-benzimidazole structure of this compound.

Caption: Acid-catalyzed formation of this compound.

Base-Catalyzed Hydrolysis

In a basic environment, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion.

Mechanism:

-

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH-), a strong nucleophile, directly attacks the electrophilic carbon at the 2-position of the benzimidazole ring. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

-

Protonation of the Intermediate: The negatively charged oxygen is protonated by a water molecule in the medium.

-

Elimination of Ethoxide: The lone pair on the nitrogen atom facilitates the elimination of the ethoxide ion (CH3CH2O-), a strong base.

-

Proton Transfer and Tautomerization: The ethoxide ion abstracts a proton from the hydroxyl group, leading to the formation of ethanol and the enolate form of the product. This is followed by tautomerization to the stable 2-oxo-benzimidazole structure of this compound.

Caption: Base-catalyzed formation of this compound.

Experimental Protocol: Stress Degradation Studies

To experimentally verify the proposed mechanisms and to understand the stability of Candesartan Cilexetil, forced degradation studies are essential. This protocol outlines a systematic approach to subject the drug substance to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Objective: To identify and quantify the formation of this compound and other degradation products under various stress conditions.

Materials:

-

Candesartan Cilexetil API

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H2O2), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Candesartan Cilexetil in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Repeat the experiment with 1 N HCl under reflux for a shorter duration (e.g., 2-4 hours) if no significant degradation is observed at room temperature.

-

-

Base Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Follow the same procedure as for acid degradation, neutralizing the samples with 0.1 N HCl.

-

Repeat with 1 N NaOH if necessary.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of high-purity water.

-

Heat the solution at 60-80°C for 24 hours.

-

Withdraw and analyze samples as described above.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H2O2.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw and analyze samples.

-

-

Thermal Degradation:

-

Keep a known amount of solid Candesartan Cilexetil API in an oven at 60-80°C for a specified period (e.g., 7 days).

-

Dissolve the stressed sample in the solvent and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Analyze the samples by HPLC.

-

-

HPLC Analysis:

-

Mobile Phase: A suitable gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where both Candesartan Cilexetil and this compound show significant absorbance (e.g., 254 nm).

-

Column Temperature: Maintain at a constant temperature (e.g., 30°C).

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing the retention time with a reference standard.

-

Calculate the percentage of degradation and the amount of this compound formed.

-

Mass balance should be assessed to ensure that all degradation products are accounted for.

-

Conclusion

The formation of this compound is a critical degradation pathway for Candesartan Cilexetil, occurring primarily through acid and base-catalyzed hydrolysis of the 2-ethoxybenzimidazole moiety. A thorough understanding of these mechanisms is indispensable for the development of stable formulations and robust manufacturing processes. The implementation of systematic stress degradation studies, as outlined in this guide, allows for the proactive identification and control of this impurity, ultimately ensuring the quality, safety, and efficacy of this vital antihypertensive medication.

References

- Mao, Y., Xiong, R., Liu, Z., Li, H., & Shen, J. (2010). A Novel and Practical Synthesis of Candesartan Cilexetil. HETEROCYCLES, 81(6), 1503.

- Seki, M. (2012). An Efficient C–H Arylation of a 5-Phenyl-1H-tetrazole Derivative: A Practical Synthesis of an Angiotensin II Receptor Blocker. Synthesis, 44(20), 3231-3237.

- Thieme. (2013). Synthesis of Candesartan Cilexetil. Synfacts, 9(01), 6.

- Marta, P., et al. (2007). New Practical Synthesis of the Key Intermediate of Candesartan. Organic Process Research & Development, 11(5), 853-856.

- Krishna, P. S., et al. (2023). A Comprehensive Review on Candesartan Cilexetil: Pharmacological, Pharmaceutical and Analytical Profile. Indo American Journal of Pharmaceutical Research, 13(08).

- Google Patents. (2013). Synthesis method of candesartan cilexetil. CN102887890A.

- Singh, B., et al. (2010). LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 128-135.

- Grecu, I., et al. (2020).

- Patel, K., et al. (2024). Stress degradation study of candesartan cilexetil via UV spectrophotometry. World Journal of Advanced Research and Reviews, 22(01), 1145-1153.*

- ResearchGate. (n.d.). Structures of candesartan cilexetil and its impurities (e) Desethyl...

- ResearchGate. (n.d.). Identification, Isolation, and Characterization of Five Potential Degradation Impurities in Candesartan Cilexetil Tablets.

- ChemicalBook. (n.d.). O-Desethyl Candesartan Cilexetil. ChemicalBook.

- gsrs. (n.d.). CANDESARTAN CILEXETIL.

- PubMed. (2014). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. PubMed.

- Iraqi Journal of Pharmaceutical Sciences. (2011). DETERMINATION OF CANDESARTAN CILEXETIL IN TABLETS BY SPECTROFLUORIMETRY. Iraqi Journal of Pharmaceutical Sciences.

- PMC. (2017). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. PMC.

- precisionFDA. (n.d.). This compound. precisionFDA.

- CymitQuimica. (n.d.). Candesartan Cilexetil EP Impurity B (Candesartan Cilexetil USP Related Compound B, this compound). CymitQuimica.

- PubChem. (n.d.). This compound. PubChem.

- Google Patents. (2005). Preparation of candesartan cilexetil in high purity. US20050250827A1.

- ResearchGate. (n.d.). Identification, synthesis and structural determination of some impurities of candesartan cilexetil.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. web.viu.ca [web.viu.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Properties of Desethyl Candesartan Cilexetil

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Critical Impurity

In the rigorous landscape of pharmaceutical development and manufacturing, the definitive characterization of impurities is paramount to ensuring drug safety and efficacy. Candesartan Cilexetil, a widely prescribed angiotensin II receptor antagonist, can undergo degradation or contain process-related impurities that require precise identification.[1][2] This guide focuses on a key impurity known as Desethyl Candesartan Cilexetil.

For the purpose of this technical guide, "this compound" refers to the compound where the 2-ethoxy group of the benzimidazole core has been converted to a 2-oxo (or its tautomeric 2-hydroxy) group.[3] This impurity, a potential product of hydrolysis or a synthetic byproduct, presents a significant analytical challenge.[4][5] Its structural similarity to the active pharmaceutical ingredient (API) necessitates the use of high-resolution spectroscopic techniques for unambiguous identification and quantification.

This document provides a multi-technique spectroscopic analysis, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical profile of this critical impurity.

Molecular Structure and Core Changes

The fundamental structural change from Candesartan Cilexetil to its desethyl analogue is the transformation at the C2 position of the benzimidazole ring. This change—the loss of an ethyl group (C₂H₅) and the formal addition of a hydrogen—results in a molecular formula of C₃₁H₃₀N₆O₆ and a molecular weight of 582.6 g/mol .[6] This seemingly minor alteration significantly impacts the molecule's electronic environment and, consequently, its spectroscopic signature.

The resulting 2-oxo-benzimidazole moiety can exist in tautomeric forms, which influences the spectroscopic data, particularly in NMR and IR. Understanding this structural foundation is the first step in a robust analytical characterization.

Caption: Figure 2. Proposed MS/MS fragmentation for this compound.

Data Summary: MS

| Ion | Formula | Candesartan Cilexetil (Calculated m/z) | This compound (Calculated m/z) |

| [M+H]⁺ | C₃₁H₃₁N₆O₆⁺ | 611.2565 | 583.2252 |

| Fragment A | C₂₄H₂₁N₆O₃⁺ | 453.1670 | 441.1622 |

| Fragment B | C₂₂H₁₇N₆O₁⁺ | 409.1462 | 381.1411 |

Conclusion

The unambiguous characterization of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. NMR confirms the specific structural change by revealing the absence of ethoxy signals and the appearance of an N-H proton. IR spectroscopy provides corroborating evidence through the detection of N-H and new C=O stretching vibrations. Finally, high-resolution mass spectrometry delivers the definitive molecular formula and a fragmentation pattern consistent with the proposed structure. Together, these methods provide a robust, self-validating analytical package essential for quality control and regulatory compliance in the pharmaceutical industry.

References

-

Raghava Reddy, A. V., et al. (2009). Identification, Isolation, and Characterization of Five Potential Degradation Impurities in Candesartan Cilexetil Tablets. Journal of Liquid Chromatography & Related Technologies. [1][4]2. European Directorate for the Quality of Medicines & HealthCare. (2021). European Pharmacopoeia (10.4), Candesartan Cilexetil Monograph (2573). EDQM. [7]3. PubChem. (n.d.). This compound. National Center for Biotechnology Information. [6]4. Szczepek, W. J., et al. (2015). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications. [5]5. United States Pharmacopeia. (n.d.). Candesartan Cilexetil. USP-NF. [8]6. ResearchGate. (n.d.). Characteristic IR peaks of candesartan cilexetil. [9]7. Pinninti, V. R., et al. (2025). Heteronuclear Two-Dimensional NMR for Quantification of Candesartan Cilexetil. Magnetic Resonance in Chemistry. [10]8. PubChem. (n.d.). Candesartan Cilexetil. National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification, Isolation, and Characterization of Five Potential Degradation Impurities in Candesartan Cilexetil Tablets | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C31H30N6O6 | CID 46783540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. edqm.eu [edqm.eu]

- 8. drugfuture.com [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. Heteronuclear Two-Dimensional NMR for Quantification of Candesartan Cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Desethyl Candesartan Cilexetil: Structure, Formation, and Analytical Control

For Drug Development Professionals, Researchers, and Scientists

Executive Summary

Desethyl Candesartan Cilexetil is a principal process-related impurity and potential degradant of Candesartan Cilexetil, an angiotensin II receptor blocker used in the management of hypertension.[1][2] Designated as Candesartan Cilexetil EP Impurity B, its presence in the final drug product is a critical quality attribute that must be carefully monitored and controlled.[2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, formation pathways, and the analytical methodologies required for its precise quantification and control in pharmaceutical development and manufacturing.

Introduction: The Significance of a Key Impurity

Candesartan Cilexetil is administered as an inactive prodrug.[4][5] During absorption in the gastrointestinal tract, it undergoes rapid hydrolysis by esterases to its active metabolite, Candesartan, which exerts the therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[4][5][6][7]

This compound is structurally analogous to the parent drug but is recognized primarily as an impurity formed during synthesis, specifically during acidic deprotection steps.[8] Its structural similarity to Candesartan Cilexetil makes its separation and quantification a significant analytical challenge. Understanding its profile is paramount for ensuring the purity, safety, and efficacy of the final drug product, in line with stringent regulatory standards.

Chemical Identity and Physicochemical Properties

This compound is characterized by the replacement of the ethyl ether group on the benzimidazole ring of Candesartan Cilexetil with a hydroxyl group, forming a benzimidazol-2-one structure.

Chemical Structure

Caption: Formation of this compound vs. Metabolic Activation.

Analytical Characterization and Control

Due to its potential impact on drug quality and safety, robust analytical methods are required to detect and quantify this compound. Reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UPLC) are the methods of choice. [9][10][11]

UPLC Method for Impurity Profiling

A selective and sensitive UPLC method is essential for resolving this compound from the parent API and other related substances. The causality behind this choice lies in the need for high resolution and speed to separate structurally similar molecules. A gradient elution is typically necessary because it allows for the effective separation of compounds with different polarities within a single run.

Experimental Protocol: Step-by-Step UPLC Analysis

This protocol is based on established methods for the analysis of Candesartan Cilexetil and its impurities. [9][11]

-

Preparation of Solutions:

-

Diluent: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). [3] * Mobile Phase A: Prepare a 0.01 M phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. [9] * Mobile Phase B: Use a mixture of acetonitrile and water (95:5 v/v). [9] * Test Solution: Accurately weigh and dissolve the Candesartan Cilexetil sample in the diluent to achieve a final concentration of approximately 500 µg/mL. [11] * Reference Solution: Prepare a solution of this compound reference standard in the diluent at a known concentration (e.g., 1.0 µg/mL).

-

-

Chromatographic Conditions:

-

Instrument: Waters Acquity UPLC system or equivalent. [9] * Column: Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm. [9]The BEH Shield RP18 column is chosen for its alternative selectivity for phenolic compounds, which is beneficial for separating the hydroxyl-containing impurity from the parent drug.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 254 nm. [9][11]This wavelength provides good sensitivity for both the API and the key impurities.

-

Injection Volume: 2.0 µL.

-

Gradient Program:

-

Time 0 min: 70% A, 30% B

-

Time 10 min: 40% A, 60% B

-

Time 15 min: 20% A, 80% B

-

Time 16 min: 70% A, 30% B

-

Time 20 min: 70% A, 30% B

-

-

-

System Suitability and Validation:

-

The method must be validated according to ICH guidelines.

-

Precision: Evaluate by injecting six replicate preparations of a spiked sample. The relative standard deviation (RSD) for the area of each impurity should be within acceptable limits. [11] * Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, photolytic stress) to demonstrate that the method can effectively separate the impurity from any potential degradants. [11]

-

Analytical Workflow Diagram

Caption: General workflow for the UPLC analysis of impurities.

Regulatory Significance and Control Strategy

Regulatory agencies require strict control over impurities in pharmaceutical products. This compound is listed as a specified impurity in the European Pharmacopoeia monograph for Candesartan Cilexetil. [3]A robust control strategy involves:

-

Process Optimization: Modifying the synthesis, particularly the deprotection step, to minimize the formation of this impurity. [12][13]* Raw Material Control: Ensuring the quality of starting materials and intermediates.

-

In-Process Controls: Monitoring impurity levels at critical steps of the manufacturing process.

-

Final Product Specification: Establishing a stringent acceptance criterion for this compound in the final drug substance and product, typically at levels well below 0.2%. [12]

Conclusion

This compound is a critical process impurity of Candesartan Cilexetil that requires diligent control and monitoring. Its formation is intrinsically linked to the synthetic pathway of the parent drug. A thorough understanding of its chemical properties, coupled with the implementation of highly-specific and validated analytical methods like UPLC, is fundamental to guaranteeing the quality, safety, and regulatory compliance of Candesartan Cilexetil drug products. This technical guide provides the foundational knowledge for researchers and developers to effectively manage this key impurity throughout the drug development lifecycle.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Messerli, F. H., & Gosse, P. (2023). Candesartan. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Candesartan Cilexetil-impurities. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Candesartan-impurities. Retrieved from [Link]

-

SynZeal. (n.d.). Candesartan Cilexetil EP Impurity A. Retrieved from [Link]

- El-Kimary, E. R., & Khamis, E. F. (2018). Candesartan cilexetil: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses. Journal of Pharmacology and Toxicology, 13(1), 1-12.

-

ResearchGate. (n.d.). Structures of candesartan cilexetil and its impurities (e) Desethyl.... Retrieved from [Link]

- European Directorate for the Quality of Medicines & HealthCare. (2014). Candesartan Cilexetil Monograph. European Pharmacopoeia.

-

ResearchGate. (2020). CANDESARTAN ANALYSIS METHODS DURING 2000-2020. Retrieved from [Link]

-

Reddy, G. S., et al. (2014). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Pharmaceutical Analysis, 4(5), 346-352. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). CANDESARTAN CILEXETIL. Retrieved from [Link]

-

Gleiter, C. H., & Morike, K. E. (1999). Clinical pharmacokinetics of candesartan. Clinical Pharmacokinetics, 37(4), 325-337. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Candesartan Cilexetil?. Retrieved from [Link]

- Mao, Y., et al. (2010). A Novel and Practical Synthesis of Candesartan Cilexetil. Heterocycles, 81(6), 1503-1508.

-

Manasa Life Sciences. (n.d.). Candesartan Cilexetil Related Compound - B. Retrieved from [Link]

- Havlíček, J., et al. (2009). Identification, synthesis and structural determination of some impurities of candesartan cilexetil.

- Google Patents. (n.d.). WO2011080684A1 - Process for the preparation of candesartan cilexetil.

- Al-Majed, A. A. (2010). DETERMINATION OF CANDESARTAN CILEXETIL IN TABLETS BY SPECTROFLUORIMETRY. Asian Journal of Chemistry, 22(3), 2271-2278.

- Seki, M. (2012). An Efficient C–H Arylation of a 5-Phenyl-1H-tetrazole Derivative: A Practical Synthesis of an Angiotensin II Receptor Blocker. Synthesis, 44(20), 3231-3237.

- Google Patents. (n.d.). US20050250827A1 - Preparation of candesartan cilexetil in high purity.

-

Li, J., et al. (2023). Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition. Medicine, 102(38), e35284. Retrieved from [Link]

- Krishna, P. S., et al. (2023). A Comprehensive Review on Candesartan Cilexetil: Pharmacological, Pharmaceutical and Analytical Profile. Indo American Journal of Pharmaceutical Research, 13(08).

Sources

- 1. This compound | C31H30N6O6 | CID 46783540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Candesartan Cilexetil EP Impurity B (Candesartan Cilexetil… [cymitquimica.com]

- 3. edqm.eu [edqm.eu]

- 4. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 6. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iajpr.com [iajpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2011080684A1 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 13. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

The Origin of Desethyl Candesartan Cilexetil: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the origins of Desethyl Candesartan Cilexetil, a critical impurity in the manufacturing of the angiotensin II receptor blocker, Candesartan Cilexetil. Understanding the formation pathways of this impurity is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of the final drug product. This guide deviates from a rigid template to offer a narrative that is both scientifically rigorous and grounded in practical, field-proven insights.

Introduction to Candesartan Cilexetil and the Significance of Impurity Profiling

Candesartan cilexetil is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active form, candesartan.[1][2][3][4] Candesartan is a selective AT1 subtype angiotensin II receptor antagonist used in the management of hypertension and heart failure.[1] The cilexetil ester group enhances the bioavailability of the parent compound.[2][5]

Impurity profiling is a cornerstone of modern pharmaceutical development and manufacturing. The presence of impurities, even in minute quantities, can impact the safety and efficacy of a drug substance. Regulatory bodies worldwide mandate stringent control over impurities. This compound is a known process-related impurity and degradation product of Candesartan Cilexetil. Its structure is characterized by the absence of the ethyl group from the 2-ethoxybenzimidazole moiety of the parent molecule.[6][7][8] A thorough understanding of its formation is essential for developing robust manufacturing processes and stable formulations.

Unraveling the Formation Pathways of this compound

The presence of this compound in the drug substance can be traced back to two primary sources: the synthetic route employed for Candesartan Cilexetil and the degradation of the active pharmaceutical ingredient (API) under various stress conditions.

Synthesis-Related Formation

The synthesis of Candesartan Cilexetil is a multi-step process that can inadvertently lead to the formation of this compound.[9][10][11][12] While specific synthetic schemes are proprietary, a general understanding of the chemistry involved allows for the postulation of its formation. One plausible route is the incomplete ethoxylation of the benzimidazole precursor during the synthesis.

If the reaction intended to introduce the 2-ethoxy group is not driven to completion, the corresponding 2-hydroxy (or keto) precursor may be carried through subsequent steps. This precursor would then be esterified with the cilexetil moiety, ultimately yielding this compound.

Diagrammatic Representation of a Plausible Synthetic Origin:

Caption: Plausible synthetic route leading to this compound.

Degradation-Induced Formation

Forced degradation studies are instrumental in identifying potential degradation products and pathways. Such studies on Candesartan Cilexetil have consistently shown the formation of this compound under various stress conditions.[3][13][14][15][16]

2.2.1. Hydrolytic Degradation:

Hydrolysis is a significant degradation pathway for Candesartan Cilexetil.[3][13] Under both acidic and neutral hydrolytic conditions, the ethoxy group at the 2-position of the benzimidazole ring is susceptible to cleavage, leading to the formation of this compound.[6][13] The presence of water is a critical factor in this degradation pathway.[17]

2.2.2. Thermal Degradation:

Exposure to elevated temperatures can also induce the formation of this compound.[6] Thermal stress can provide the necessary energy to initiate the cleavage of the ether bond, resulting in the loss of the ethyl group.

2.2.3. Mechanistic Insight into Degradation:

The formation of this compound from the degradation of Candesartan Cilexetil likely proceeds through the hydrolysis of the ethyl ether. This reaction is catalyzed by acid and can also occur under neutral or basic conditions, albeit at different rates. The resulting product is a more polar impurity.

Diagrammatic Representation of Degradation Pathways:

Caption: Key degradation pathways leading to this compound.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.[6][7][18][19]

Summary of Analytical Methods

| Parameter | HPLC Method | UPLC Method |

| Column | C18 or Cyano column | BEH Shield RP18 |

| Mobile Phase | Gradient mixture of phosphate buffer and acetonitrile/methanol | Gradient mixture of phosphate buffer/acetic acid and acetonitrile |

| Detection | UV at 254 nm | UV at 254 nm |

| Key Advantage | Robust and widely available | Higher resolution, sensitivity, and speed |

Detailed Experimental Protocol: UPLC Method for Impurity Profiling

This protocol is a representative example based on published methods for the separation of Candesartan Cilexetil and its impurities.[6][7]

Objective: To develop and validate a stability-indicating UPLC method for the determination of this compound in Candesartan Cilexetil drug substance.

Materials and Reagents:

-

Candesartan Cilexetil Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Milli-Q water

Chromatographic Conditions:

-

Instrument: Waters Acquity UPLC system or equivalent

-

Column: Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric acid)

-

Mobile Phase B: Acetonitrile:Water (95:5 v/v)

-

Gradient Program:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 40% A, 60% B

-

15-18 min: Linear gradient to 20% A, 80% B

-

18-20 min: Hold at 20% A, 80% B

-

20.1-22 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Detector Wavelength: 254 nm

-

Injection Volume: 2 µL

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve Candesartan Cilexetil and this compound reference standards in a suitable diluent (e.g., Acetonitrile:Water 50:50) to obtain a known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the Candesartan Cilexetil drug substance sample in the diluent to a specified concentration.

-

System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (check for theoretical plates, tailing factor, and reproducibility of retention times and peak areas).

-

Analysis: Inject the sample solution and identify the peak corresponding to this compound based on its retention time relative to the standard.

-

Quantification: Calculate the amount of this compound in the sample using the peak area response and the known concentration of the standard.

Experimental Workflow Diagram:

Caption: Workflow for the UPLC analysis of this compound.

Conclusion and Recommendations

The presence of this compound in the Candesartan Cilexetil drug substance is a multifaceted issue arising from both the synthetic process and subsequent degradation. A comprehensive understanding of these formation pathways is critical for implementing effective control strategies.

Key Recommendations for Control:

-

Process Optimization: Scrutinize and optimize the ethoxylation step in the synthesis to ensure complete reaction and minimize the formation of the desethyl precursor.

-

Purification Strategies: Develop robust purification methods to effectively remove any this compound formed during synthesis.

-

Stability-Indicating Methods: Employ validated, stability-indicating analytical methods, such as the UPLC protocol detailed above, for routine quality control and stability studies.

-

Formulation Development: Design formulations that protect the drug substance from hydrolytic and thermal stress to prevent degradation during storage and handling.

-

Storage Conditions: Adhere to recommended storage conditions (temperature and humidity) to minimize the potential for degradation.

By adopting a proactive approach that integrates process chemistry, analytical science, and formulation development, pharmaceutical professionals can effectively control the levels of this compound, thereby ensuring the consistent quality and safety of Candesartan Cilexetil drug products.

References

- Singh, S., et al. (2010). LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 104-113.

- Phechkrajang, C. M., et al. (2017). Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. Pharmaceutical Chemistry Journal, 51(5), 416-424.

- U.S. Food and Drug Administration. (n.d.). ATACAND (candesartan cilexetil) Label.

- Gleason, B. L., et al. (2023). Candesartan.

- Wikipedia contributors. (2024, January 12). Candesartan. Wikipedia.

- Mahidol University. (2017).

- Hubner, M., et al. (2000). Clinical pharmacokinetics of candesartan. Clinical Pharmacokinetics, 39(3), 169-182.

- Onu, A., et al. (2020).

- Paudel, A., et al. (2024). Stress degradation study of candesartan cilexetil via UV spectrophotometry. World Journal of Pharmaceutical Research.

- ResearchGate. (n.d.).

- Reddy, G. S., et al. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Young Pharmacists, 4(4), 265-273.

- ResearchGate. (n.d.). Structures of candesartan cilexetil and its impurities (e) Desethyl CCX.

- Pharmaffiliates. (n.d.). Candesartan Cilexetil-impurities.

- Seki, M. (2012). An Efficient C–H Arylation of a 5-Phenyl-1H-tetrazole Derivative: A Practical Synthesis of an Angiotensin II Receptor Blocker. Synthesis, 44(20), 3231-3237.

- Emeishan Tls Pharmaceutical Co Ltd. (2013). Synthesis method of candesartan cilexetil.

- Krka, D. D. (2015). A new process for the preparation of candesartan cilexetil.

- ResearchGate. (n.d.). Identification, synthesis and structural determination of some impurities of candesartan cilexetil.

- Pusuluri, S. K., et al. (2023). A COMPREHENSIVE REVIEW ON CANDESARTAN CILEXETIL: PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. Indo American Journal of Pharmaceutical Research, 13(08).

- Celebier, M., et al. (2010). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Poloniae Pharmaceutica, 67(4), 371-379.

- Al-Majed, A. A., et al. (2006). DETERMINATION OF CANDESARTAN CILEXETIL IN TABLETS BY SPECTROFLUORIMETRY. Journal of the Saudi Chemical Society, 10(2), 291-298.

- Kunshan Csmallpharm Co Ltd. (2020). Method for determining impurities in candesartan cilexetil.

- Kumar, S. S., et al. (2016). Determination of Methyl 2-Amino-3-Nitrobenzoate Genotoxic Impurity in Candesartan Cilexetil Drug Substances using HPLC Technique. Journal of Chemical and Pharmaceutical Research, 8(10), 151-159.

- Teva Pharmaceutical Industries Ltd. (2006). Preparation of candesartan cilexetil.

- Teva Pharmaceutical Industries Ltd. (2005). Preparation of candesartan cilexetil.

- Abdelfatah, M. M., et al. (2025). An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets.

- Paudel, A., et al. (2014). STRESS DEGRADATION STUDIES ON CANDESARTAN CILEXETIL BULK DRUG AND DEVELOPMENT OF VALIDATED METHOD BY UV SPECTROPHOTOMETRY IN MARKETED TABLET. World Journal of Pharmaceutical Research, 3(3), 2277-7105.

- PubChem. (n.d.). This compound.

- United States Biological. (n.d.). O-Desethyl Candesartan Cilexetil|| CAS 869631-11-8.

Sources

- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Candesartan - Wikipedia [en.wikipedia.org]

- 3. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]

- 4. iajpr.com [iajpr.com]

- 5. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation | MDPI [mdpi.com]

- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C31H30N6O6 | CID 46783540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 11. WO2015090635A1 - A new process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 12. Preparation of candesartan cilexetil - Patent US-7098342-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [journals.rcsi.science]

- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 18. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

An In-Depth Technical Guide on the Preliminary Pharmacological Activity of Desethyl Candesartan Cilexetil

Foreword: Unveiling the Pharmacological Profile of a Key Candesartan Cilexetil Related Compound

Candesartan cilexetil has established itself as a cornerstone in the management of hypertension and heart failure.[1][2][3] As a prodrug, its therapeutic efficacy is attributed to its rapid and complete conversion to the active metabolite, candesartan, a potent and selective angiotensin II type 1 (AT1) receptor blocker.[4][5][6][7][8] The intricate metabolic and synthetic pathways of such drugs, however, often yield related compounds and impurities that warrant thorough pharmacological investigation. This guide focuses on one such molecule: Desethyl Candesartan Cilexetil.

Identified as a key impurity in the synthesis of Candesartan Cilexetil, the pharmacological activity of the desethyl derivative has remained largely uncharacterized.[9][10][11] Understanding the biological effects of this compound is paramount for a comprehensive safety and efficacy profile of the parent drug. This technical guide provides a detailed roadmap for researchers, scientists, and drug development professionals to conduct a preliminary pharmacological assessment of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for data interpretation, all grounded in scientific integrity and established methodologies.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of AT1 Receptor Blockade

The RAAS is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of this system, exerts its physiological effects by binding to specific receptors, most notably the AT1 receptor.[7][12][13] Activation of the AT1 receptor in vascular smooth muscle leads to vasoconstriction and an increase in blood pressure.[12] Candesartan, the active metabolite of Candesartan Cilexetil, functions by selectively and insurmountably binding to the AT1 receptor, thereby blocking the actions of angiotensin II.[1][14][15][16]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Candesartan.

Physicochemical Characterization of this compound

A foundational step in any pharmacological investigation is the thorough characterization of the test compound.

| Property | Candesartan Cilexetil | This compound |

| Molecular Formula | C33H34N6O6[4][17] | C31H30N6O6[9][18] |

| Molecular Weight | 610.66 g/mol [17] | 582.61 g/mol [9][18] |